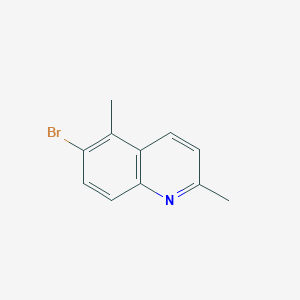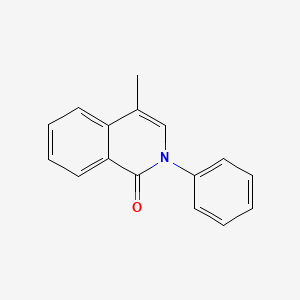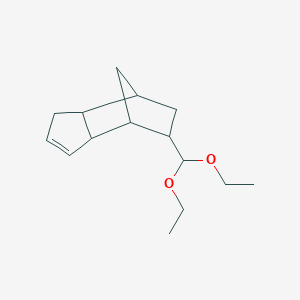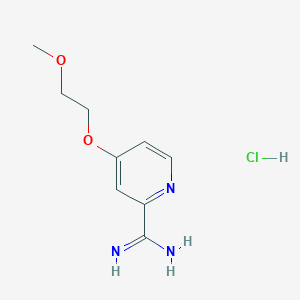
6-Bromo-2,5-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-2,5-ジメチルキノリンは、窒素を含む複素環式芳香族化合物です。これは、医療化学および工業化学における広範な生物学的活性および用途で知られるキノリンの誘導体です。その構造における臭素およびメチル基の存在は、独自の化学的特性を持つユニークな化合物にします。
合成経路および反応条件:
フラインダー合成: この方法は、酸触媒の存在下で、2-アミノベンゾフェノンをアルデヒドまたはケトンと縮合させることから成ります。反応は通常、還流条件下で行われます。
スクラウプ合成: これは、硫酸の存在下で、アニリンをグリセロールおよびニトロベンゼンなどの酸化剤と反応させることを伴います。反応は発熱性であり、慎重な温度制御が必要です。
ドブナー-ミラー反応: この方法は、酸触媒の存在下で、アニリンをα、β-不飽和カルボニル化合物と反応させることから成ります。
工業生産方法: 6-ブロモ-2,5-ジメチルキノリンの工業生産には、多くの場合、上記の合成経路の大規模な適応が含まれます。方法の選択は、コスト、原料の入手可能性、および最終製品の所望の純度などの要因によって異なります。
反応の種類:
酸化: 6-ブロモ-2,5-ジメチルキノリンは、酸化反応を受けてキノリンN-オキシドを生成できます。
還元: この化合物は、還元されてジヒドロキノリン誘導体を生成できます。
置換: 6-ブロモ-2,5-ジメチルキノリン中の臭素原子は、アミン、チオール、アルコキシドなどのさまざまな求核剤で置換できます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、多くの場合、炭酸カリウムまたは水素化ナトリウムなどの塩基の存在が必要です。
形成される主な生成物:
酸化: キノリンN-オキシド。
還元: ジヒドロキノリン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換キノリン誘導体。
科学研究での用途
6-ブロモ-2,5-ジメチルキノリンは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌および抗がん特性を含む潜在的な生物学的活性について研究されています。
医学: これは、さまざまな疾患を標的にする医薬品開発の前駆体として役立ちます。
産業: 染料、顔料、およびその他の工業用化学品の製造に使用されます。
科学的研究の応用
6-Bromo-2,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
6-ブロモ-2,5-ジメチルキノリンの作用機序は、さまざまな分子標的および経路との相互作用を含みます。その構造における臭素およびメチル基は、その反応性および生物学的標的への結合親和性に影響を与えます。この化合物は、酵素、受容体、およびその他のタンパク質と相互作用し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物:
2,5-ジメチルキノリン: 臭素原子が欠如しており、化学的および生物学的特性が異なります。
6-ブロモキノリン: メチル基が欠如しており、その反応性および用途に影響を与えます。
2,5-ジメチル-8-ブロモキノリン: 類似の構造ですが、臭素が異なる位置にあり、独自の特性をもたらします。
ユニークネス: 6-ブロモ-2,5-ジメチルキノリンは、臭素およびメチル基の特定の位置のためにユニークであり、他のキノリン誘導体と比較して、独自の化学反応性および生物学的活性を付与します。
類似化合物との比較
2,5-Dimethylquinoline: Lacks the bromine atom, resulting in different chemical and biological properties.
6-Bromoquinoline: Lacks the methyl groups, affecting its reactivity and applications.
2,5-Dimethyl-8-bromoquinoline: Similar structure but with bromine at a different position, leading to distinct properties.
Uniqueness: 6-Bromo-2,5-dimethylquinoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C11H10BrN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC名 |
6-bromo-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3 |
InChIキー |
GRZXEEDYZZOZQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874488.png)




